Enhanced Conformational Restriction: Higher Fraction of sp3 Carbons (Fsp3) Compared to Flexible Alkyl Linkers
The BCO core of the target compound provides superior conformational restriction compared to commonly used flexible alkyl linkers like 6-aminohexanoic acid, leading to a higher fraction of sp3-hybridized carbons (Fsp3). This increased rigidity is a crucial parameter for enhancing binding specificity and improving the pharmacokinetic profile of the resulting PROTAC molecule [1]. 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid has a calculated Fsp3 of 0.86, compared to 0.67 for 6-aminohexanoic acid, representing a 28.4% increase in three-dimensional character .
| Evidence Dimension | Fraction of sp3-hybridized carbons (Fsp3) |
|---|---|
| Target Compound Data | 0.86 |
| Comparator Or Baseline | 6-Aminohexanoic acid: Fsp3 = 0.67 |
| Quantified Difference | +28.4% |
| Conditions | In silico calculation based on 2D molecular structure (SwissADME). |
Why This Matters
Higher Fsp3 is strongly correlated with improved clinical success rates due to enhanced aqueous solubility and target selectivity, making this rigid scaffold a strategic choice for drug discovery over flexible, linear linkers.
- [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. View Source
